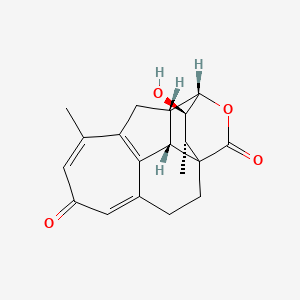

Hainanolidol

Description

Properties

CAS No. |

73213-63-5 |

|---|---|

Molecular Formula |

C19H20O4 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

(11S,12S,13S,16S,17R)-17-hydroxy-8,16-dimethyl-14-oxapentacyclo[11.2.2.19,12.01,11.04,10]octadeca-4,7,9-triene-6,15-dione |

InChI |

InChI=1S/C19H20O4/c1-8-5-11(20)6-10-3-4-19-9(2)16(21)17(23-18(19)22)13-7-12(8)14(10)15(13)19/h5-6,9,13,15-17,21H,3-4,7H2,1-2H3/t9-,13+,15+,16-,17+,19?/m1/s1 |

InChI Key |

XGXBIRLBBHSIBS-CJRRSTQMSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]2[C@H]3CC4=C5[C@H]3C1(CCC5=CC(=O)C=C4C)C(=O)O2)O |

Canonical SMILES |

CC1C(C2C3CC4=C5C3C1(CCC5=CC(=O)C=C4C)C(=O)O2)O |

Synonyms |

hainanolidol |

Origin of Product |

United States |

Foundational & Exploratory

Hainanolidol: A Technical Guide to its Chemical Structure and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hainanolidol is a complex norditerpenoid natural product isolated from plants of the Cephalotaxus genus. It is characterized by a unique and intricate tetracyclic ring system, which has presented a significant challenge and opportunity for synthetic chemists. Although this compound itself has not demonstrated significant biological activity, it is a direct biosynthetic precursor to Harringtonolide, a compound with notable anticancer and antiviral properties. This technical guide provides a detailed overview of the chemical structure of this compound, supported by spectroscopic data, and outlines a key synthetic strategy. Furthermore, it delves into the biological context of this compound by examining the experimental protocols used to assess the cytotoxicity of the closely related and biologically active Harringtonolide, and discusses its known mechanism of action, providing valuable insights for researchers in drug discovery and development.

Chemical Structure of this compound

This compound is a member of the Cephalotaxus norditerpenes, a class of natural products known for their complex molecular architectures.[1] The structure of this compound features a fused tetracyclic carbon framework, which includes a cyclohexane ring (A), a bridged lactone, and an unusual seven-membered tropone ring (D).[1] The stereochemistry of this compound has been rigorously established through extensive 2D NMR spectroscopic analysis, including COSY, HMBC, HSQC, and NOE experiments.[1] The absolute configuration was further confirmed through the total synthesis of both this compound and its congener, Harringtonolide, whose structure was unambiguously determined by X-ray crystallography.[1]

Spectroscopic Data

The structural elucidation of this compound has been heavily reliant on Nuclear Magnetic Resonance (NMR) spectroscopy. While the complete, detailed ¹H and ¹³C NMR data tables are found in the supporting information of the cited primary literature, a summary of the key spectroscopic features is presented here. The ¹H NMR spectrum of this compound displays characteristic signals for its complex polycyclic structure, and the ¹³C NMR spectrum confirms the presence of the tropone carbonyl and other key functional groups.

Table 1: Key Spectroscopic Data for this compound

| Data Type | Description | Reference |

| ¹H NMR | Complex multiplets in the aliphatic region, characteristic signals for the tropone ring protons. | [1] |

| ¹³C NMR | Signals corresponding to the tropone carbonyl, lactone carbonyl, and numerous sp² and sp³ hybridized carbons of the tetracyclic core. | [1] |

| HRMS | High-resolution mass spectrometry data confirms the molecular formula of this compound. | [1] |

| IR | Infrared spectroscopy data reveals the presence of key functional groups such as hydroxyl, carbonyl (lactone and tropone). | [1] |

Note: For complete and detailed ¹H and ¹³C NMR chemical shift assignments, readers are directed to the supporting information of Zhang et al., J. Am. Chem. Soc. 2013, 135 (33), pp 12434–12438.

Total Synthesis of this compound

The intricate structure of this compound has made it a compelling target for total synthesis. One of the successful and elegant strategies involves an intramolecular oxidopyrylium-based [5+2] cycloaddition to construct the core tetracyclic skeleton.[1] This key step is followed by a series of transformations to install the remaining functional groups and establish the correct stereochemistry.

Key Experimental Protocol: Intramolecular Oxidopyrylium-Based [5+2] Cycloaddition

This protocol outlines the pivotal step in the total synthesis of this compound as reported by Tang and coworkers.[1]

Objective: To construct the tetracyclic carbon skeleton of this compound.

Materials:

-

Precursor molecule containing a pyranone moiety and a tethered alkene.

-

Anhydrous solvent (e.g., toluene).

-

High-temperature reaction setup.

Procedure:

-

The precursor molecule is dissolved in a suitable anhydrous solvent under an inert atmosphere.

-

The reaction mixture is heated to a high temperature (e.g., refluxing toluene) to induce the formation of the oxidopyrylium ylide.

-

The highly reactive ylide undergoes an intramolecular [5+2] cycloaddition with the tethered alkene.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting product, containing the core tetracyclic skeleton of this compound, is purified by column chromatography.

Caption: Synthetic workflow for the core of this compound.

Biological Activity and Experimental Protocols

This compound is generally considered to be biologically inactive.[1] However, it is the direct biosynthetic precursor to Harringtonolide, which exhibits significant antiproliferative activity against various cancer cell lines.[2] The biological evaluation of Harringtonolide and its analogues provides a valuable framework for understanding the potential biological relevance of the this compound scaffold.

Antiproliferative Activity of Harringtonolide

The cytotoxicity of Harringtonolide and its derivatives has been evaluated against a panel of human cancer cell lines, including HCT-116 (colon cancer), A375 (melanoma), A549 (lung cancer), and Huh-7 (liver cancer).[2]

Table 2: IC₅₀ Values of Harringtonolide against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HCT-116 | Colon Cancer | Data not available in snippets |

| A375 | Melanoma | Data not available in snippets |

| A549 | Lung Cancer | Data not available in snippets |

| Huh-7 | Liver Cancer | Data not available in snippets |

Note: Specific IC₅₀ values for Harringtonolide were not available in the provided search snippets. The table structure is provided for illustrative purposes.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Objective: To determine the concentration at which a compound inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

-

Human cancer cell lines (e.g., HCT-116, A375, A549, Huh-7).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

96-well microtiter plates.

-

Test compound (e.g., Harringtonolide) dissolved in a suitable solvent (e.g., DMSO).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The test compound is serially diluted to various concentrations and added to the wells. A vehicle control (solvent only) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

-

MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization buffer.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is then determined by plotting the percentage of viability against the compound concentration.

Caption: Workflow of the MTT cytotoxicity assay.

Mechanism of Action and Signaling Pathways

While specific signaling pathways for the inactive this compound have not been elucidated, the mechanism of action of the closely related Harringtonolide provides valuable insights. Harringtonolide is known to be a potent inhibitor of protein synthesis. It exerts its cytotoxic effects by targeting the ribosome, thereby leading to cell cycle arrest and apoptosis. Further studies have indicated that Harringtonolide can modulate the expression of key proteins involved in apoptosis, such as the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins.

Due to the lack of direct studies on this compound's interaction with cellular pathways, a signaling pathway diagram is not provided. Research in this area is warranted to fully understand the structure-activity relationship within the Cephalotaxus norditerpene family.

Conclusion

This compound stands as a molecule of significant interest to the chemical community due to its formidable structure and its role as a precursor to the biologically active Harringtonolide. This guide has provided a comprehensive overview of its chemical structure, supported by key spectroscopic data and a notable synthetic strategy. While this compound itself is biologically quiescent, the experimental protocols and mechanistic insights derived from the study of Harringtonolide offer a critical foundation for future research. Further investigation into the subtle structural differences that govern the biological activity within this class of natural products could pave the way for the design and development of novel therapeutic agents.

References

Hainanolidol: A Technical Whitepaper on its Discovery, Natural Source, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hainanolidol, a complex norditerpenoid, has garnered significant interest within the scientific community due to its unique chemical architecture and its relationship to the biologically active compound, Harringtonolide. This technical guide provides a comprehensive overview of this compound, focusing on its discovery, natural sourcing, and preliminary findings on its interaction with cellular signaling pathways. This document consolidates available quantitative data, details key experimental methodologies, and presents visual representations of relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Natural Source

This compound was first discovered as a natural product isolated from the bark and leaves of Cephalotaxus hainanensis Li, a plant species endemic to the island of Hainan, China.[1] This evergreen tree, also known as the Hainan plum-yew, grows in mixed warm temperate to subtropical rainforests.[1] Historically, various parts of Cephalotaxus plants have been used in traditional Chinese medicine.[1] The discovery of this compound was part of broader phytochemical investigations into the constituents of the Cephalotaxus genus, which is known to produce a variety of structurally diverse and biologically active alkaloids and terpenoids.

While this compound itself has been reported to be biologically inactive, it is considered a direct biosynthetic precursor to Harringtonolide, a compound with known antineoplastic and antiviral activities.[1] This relationship underscores the importance of understanding the chemistry and biology of this compound.

Quantitative Data: Isolation and Yield

Detailed quantitative data on the isolation yield of this compound from Cephalotaxus hainanensis is not extensively reported in readily available literature. The concentration of such secondary metabolites in plants can vary significantly based on geographical location, season of collection, and the specific plant part utilized. However, studies on related compounds from other Cephalotaxus species provide some context for the potential yields. For instance, quantitative analysis of other bioactive compounds in Cephalotaxus harringtonia has been performed using High-Performance Liquid Chromatography (HPLC), suggesting that this method is suitable for the quantification of this compound in plant extracts.[2]

Table 1: General Parameters for Quantification of Phytochemicals in Cephalotaxus Species

| Parameter | Method/Value |

| Analytical Method | High-Performance Liquid Chromatography (HPLC) with UV detection[2] |

| Column | C18 reverse-phase[2] |

| Mobile Phase | Gradient of acetonitrile and water with trifluoroacetic acid[2] |

| Detection Wavelength | Optimized for the chromophore of the target compound |

Experimental Protocols

Isolation and Purification of this compound from Cephalotaxus hainanensis

The following is a generalized protocol for the isolation and purification of norditerpenoids from Cephalotaxus species, which can be adapted for this compound.

Workflow for Isolation and Purification

Caption: Generalized workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: The air-dried and powdered plant material (bark or leaves of C. hainanensis) is exhaustively extracted with an organic solvent such as ethanol or methanol at room temperature.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

Partitioning: The residue is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The fraction containing this compound is typically the ethyl acetate-soluble portion.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) to separate the components based on polarity.

-

Further Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are pooled and subjected to further purification steps. These may include size-exclusion chromatography on Sephadex LH-20 and/or preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

-

Crystallization: The purified this compound is crystallized from a suitable solvent system to obtain the pure compound.

Structural Elucidation

The structure of this compound is determined using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to olefinic protons, methine protons, and methyl groups. Chemical shifts and coupling constants provide information on the connectivity of protons. |

| ¹³C NMR | Resonances for carbonyl carbons, olefinic carbons, and aliphatic carbons, confirming the carbon skeleton. |

| Mass Spectrometry | Provides the molecular weight and fragmentation pattern, which aids in determining the molecular formula and structural fragments. |

| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for functional groups such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C). |

| X-ray Crystallography | Provides the definitive three-dimensional structure and absolute stereochemistry of the molecule. |

Note: Specific chemical shift values and coupling constants for this compound can be found in the supporting information of publications detailing its total synthesis.

Biological Activity and Signaling Pathways

While this compound is considered biologically inactive, its structural relatives, the Cephalotaxus norditerpenoids, have been shown to exhibit biological activity. Preliminary research suggests that some compounds in this class may exert their effects through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway .

The NF-κB Signaling Pathway

The NF-κB pathway is a crucial signaling cascade that plays a central role in regulating the immune response, inflammation, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.

Canonical NF-κB Signaling Pathway

Caption: A simplified diagram of the canonical NF-κB signaling pathway.

Experimental Protocol: NF-κB Luciferase Reporter Assay

To investigate the effect of compounds like this compound on the NF-κB pathway, a luciferase reporter assay is commonly employed.

Workflow for NF-κB Luciferase Reporter Assay

Caption: Experimental workflow for an NF-κB luciferase reporter assay.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or HeLa) is cultured and then transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element.

-

Compound Treatment: The transfected cells are treated with various concentrations of this compound for a specified period.

-

Stimulation: The cells are then stimulated with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), to induce the signaling cascade.

-

Cell Lysis: After stimulation, the cells are lysed to release the cellular components, including the expressed luciferase enzyme.

-

Luciferase Assay: A luciferase substrate is added to the cell lysate. The luciferase enzyme catalyzes a reaction that produces light (bioluminescence).

-

Data Analysis: The intensity of the emitted light is measured using a luminometer. A decrease in light intensity in the presence of this compound would suggest an inhibitory effect on the NF-κB pathway.

Conclusion and Future Directions

This compound, a norditerpenoid from Cephalotaxus hainanensis, represents an intriguing natural product due to its complex structure and its role as a precursor to the bioactive Harringtonolide. While direct biological activity for this compound has not been established, the potential for related compounds to modulate the NF-κB signaling pathway warrants further investigation. This technical guide provides a foundational understanding of this compound for researchers. Future studies should focus on obtaining precise quantitative data on its natural abundance, exploring its potential biological activities in various assay systems, and further elucidating the structure-activity relationships of the Cephalotaxus norditerpenoids. Such research will be pivotal in unlocking the full therapeutic potential of this fascinating class of natural products.

References

Isolating Hainanolidol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the isolation of Hainanolidol, a significant diterpenoid compound first identified in Cephalotaxus hainanensis. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the methodologies, data, and workflows involved in the extraction and purification of this complex natural product.

Introduction

This compound is a tetracyclic diterpenoid that has garnered interest in the scientific community due to its unique chemical structure and its role as a potential precursor in the synthesis of other bioactive compounds. First isolated from the bark and stems of Cephalotaxus hainanensis, a plant native to China, this compound serves as a key subject in the study of natural product chemistry and its applications in medicine.[1] This guide outlines a reconstructed protocol for its isolation, based on established phytochemical techniques and available literature.

Data Presentation

The following tables summarize representative quantitative data that might be expected during the isolation of this compound from Cephalotaxus hainanensis. Please note that the original 1979 publication detailing the initial isolation was not accessible for direct data extraction; therefore, these values are illustrative and based on typical yields for similar natural product isolation processes.

Table 1: Extraction and Preliminary Fractionation

| Step | Starting Material | Solvents Used | Yield (w/w %) | Description |

| Extraction | Dried, powdered C. hainanensis bark (1 kg) | 95% Ethanol | 10-15% | Crude ethanol extract obtained after exhaustive percolation. |

| Solvent Partitioning | Crude Ethanol Extract (120 g) | Ethyl Acetate, Water | 4-6% | The ethyl acetate fraction is enriched with non-polar to moderately polar compounds, including diterpenoids. |

Table 2: Chromatographic Purification of this compound

| Chromatographic Step | Stationary Phase | Mobile Phase (Eluent System) | Target Fraction(s) | Purity of this compound |

| Silica Gel Column Chromatography | Silica Gel (200-300 mesh) | Hexane-Ethyl Acetate gradient | Fractions containing compounds with Rf values similar to this compound | ~50-60% |

| Sephadex LH-20 Column Chromatography | Sephadex LH-20 | Methanol | Fractions showing positive test for diterpenoids | ~80-90% |

| Preparative HPLC | C18 Reverse-Phase | Acetonitrile-Water gradient | Peak corresponding to this compound retention time | >98% |

Experimental Protocols

The following is a detailed, representative protocol for the isolation of this compound from Cephalotaxus hainanensis.

Plant Material and Extraction

-

Preparation of Plant Material: The bark and stems of Cephalotaxus hainanensis are collected, air-dried, and ground into a coarse powder.

-

Extraction: The powdered plant material (1 kg) is exhaustively extracted with 95% ethanol (3 x 5 L) at room temperature using a percolation method. The combined ethanolic extracts are then concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning

-

The crude ethanol extract is suspended in water (1 L) and partitioned successively with ethyl acetate (3 x 1 L).

-

The ethyl acetate fractions are combined and concentrated under reduced pressure to yield the ethyl acetate soluble fraction, which is enriched in diterpenoids.

Column Chromatography

-

Silica Gel Chromatography:

-

The ethyl acetate fraction is adsorbed onto silica gel (100-200 mesh) and loaded onto a silica gel column (200-300 mesh).

-

The column is eluted with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Those showing spots corresponding to the expected Rf value of this compound are combined.

-

-

Sephadex LH-20 Chromatography:

-

The combined fractions from the silica gel column are further purified on a Sephadex LH-20 column using methanol as the mobile phase.

-

This step is effective for removing pigments and other impurities. Fractions are again monitored by TLC.

-

Preparative High-Performance Liquid Chromatography (HPLC)

-

The enriched fractions from the Sephadex column are subjected to preparative reverse-phase HPLC on a C18 column.

-

A gradient elution with acetonitrile and water is used to achieve fine separation.

-

The peak corresponding to this compound is collected, and the solvent is removed under vacuum to yield pure this compound.

Structure Elucidation

The structure of the isolated this compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS), and by comparison with published data.

Visualizations

The following diagrams illustrate the workflow of this compound isolation and its chemical structure.

Conclusion

References

The Biosynthesis of Hainanolidol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Hainanolidol, a complex diterpenoid found in plants of the Cephalotaxus genus. This compound is a member of the cephalotane-type diterpenoids, a class of natural products with significant biological activities and intricate molecular architectures. Understanding its biosynthesis is crucial for developing sustainable production methods through metabolic engineering and synthetic biology.

Introduction to this compound and its Biosynthetic Origins

This compound is a C20 tetracyclic diterpenoid characterized by a unique 6/6/5/7 ring system. It is considered a key intermediate in the biosynthesis of other structurally related and biologically active compounds, such as the potent antitumor agent harringtonolide. The biosynthetic pathway of this compound begins with the universal precursor for diterpenoids, geranylgeranyl diphosphate (GGPP), and proceeds through a series of complex cyclization and oxidation reactions.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be divided into two major stages: the formation of the core carbon skeleton and the subsequent oxidative modifications.

Stage 1: Cyclization of Geranylgeranyl Diphosphate (GGPP)

The first committed step in the biosynthesis of the cephalotane skeleton is the cyclization of the linear precursor, GGPP. This reaction is catalyzed by a class I diterpene synthase (diTPS).

-

Enzyme: Cephalotene Synthase (CS)

-

Substrate: Geranylgeranyl Diphosphate (GGPP)

-

Product: Cephalot-12-ene

Recent studies have identified and functionally characterized cephalotene synthases from Cephalotaxus harringtonia and Cephalotaxus hainanensis.[1] These enzymes directly convert GGPP into the unique tetracyclic cephalot-12-ene skeleton, which forms the foundational structure of all cephalotane diterpenoids, including this compound.[1]

Stage 2: Oxidative Functionalization

Following the formation of the cephalot-12-ene core, a series of oxidative reactions are required to produce this compound. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), which introduce hydroxyl groups and facilitate the formation of lactone rings. While the complete enzymatic sequence leading to this compound is an active area of research, a plausible pathway has been elucidated.

A recent study successfully identified four cytochrome P450 enzymes from Cephalotaxus sinensis that cooperatively catalyze the oxidation cascade leading to various cephalotane-type diterpenoids, including this compound.[2][3] The co-expression of these four CYPs along with a cephalotene synthase (CsCTS) in the heterologous host Nicotiana benthamiana resulted in the production of this compound.[2][3]

The proposed biosynthetic pathway from GGPP to this compound is depicted in the following diagram:

Quantitative Data

Quantitative data on the biosynthesis of this compound, such as enzyme kinetics and metabolite concentrations, are currently limited in the published literature. This represents a significant knowledge gap and an opportunity for future research.

| Parameter | Enzyme | Value | Reference |

| Enzyme Kinetics | |||

| K_m_ | Cephalotene Synthase | Not Reported | |

| k_cat_ | Cephalotene Synthase | Not Reported | |

| K_m_ | CYP Enzymes | Not Reported | |

| k_cat_ | CYP Enzymes | Not Reported | |

| Metabolite Concentrations | |||

| This compound in C. hainanensis | - | Not Reported | |

| Biosynthetic Intermediates | - | Not Reported | |

| Biomimetic Conversion Yield | |||

| This compound to Harringtonolide | Lead (IV) acetate | 87.5% | [2] |

Table 1: Summary of available quantitative data for the biosynthesis of this compound.

Experimental Protocols

This section provides generalized methodologies for the key experiments involved in the elucidation of the this compound biosynthetic pathway. Detailed, step-by-step protocols can be adapted from standard molecular biology and biochemistry manuals and the supplementary information of the cited literature.

Identification and Cloning of Biosynthetic Genes

The identification of candidate genes for this compound biosynthesis, such as diterpene synthases and cytochrome P450s, is typically achieved through transcriptome analysis of Cephalotaxus species.

Protocol:

-

Plant Material: Collect fresh plant material (e.g., young needles, bark) from Cephalotaxus hainanensis.

-

RNA Extraction: Extract total RNA using a commercially available kit or a standard TRIzol-based method.

-

cDNA Synthesis and Sequencing: Synthesize a cDNA library and perform high-throughput sequencing.

-

Transcriptome Assembly and Annotation: Assemble the sequencing reads into transcripts and annotate them by comparing against public databases to identify putative diterpene synthases and P450s.

-

Gene Cloning: Amplify the full-length coding sequences of candidate genes by PCR and clone them into suitable expression vectors.

Functional Characterization of Enzymes in a Heterologous Host

The function of candidate enzymes is typically verified by expressing them in a heterologous host, such as Nicotiana benthamiana or yeast, and analyzing the resulting metabolites.

Protocol for N. benthamiana Expression:

-

Vector Construction: Clone the candidate genes (e.g., cephalotene synthase and P450s) into plant expression vectors.

-

Agroinfiltration: Introduce the expression vectors into Agrobacterium tumefaciens. Infiltrate the Agrobacterium cultures into the leaves of N. benthamiana.

-

Metabolite Extraction: After a suitable incubation period (e.g., 5-7 days), harvest the infiltrated leaves and extract the metabolites using an organic solvent (e.g., ethyl acetate).

-

Metabolite Analysis: Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products. Compare the retention times and mass spectra with authentic standards if available.

In Vitro Enzyme Assays

In vitro assays with purified recombinant enzymes can be used to determine enzyme kinetics.

Protocol:

-

Protein Expression and Purification: Express the enzyme of interest (e.g., in E. coli or yeast) with an affinity tag (e.g., His-tag) and purify it using affinity chromatography.

-

Enzyme Assay: Set up reaction mixtures containing the purified enzyme, substrate (e.g., GGPP for diTPSs; cephalot-12-ene for CYPs), and necessary cofactors (e.g., MgCl₂ for diTPSs; NADPH and a P450 reductase for CYPs) in a suitable buffer.

-

Product Detection and Quantification: After incubation, stop the reaction and extract the products. Analyze and quantify the products using GC-MS or LC-MS.

-

Kinetic Analysis: Determine the kinetic parameters (K_m_ and k_cat_) by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway is a significant advancement in the field of natural product biosynthesis. The identification of the key enzymes, cephalotene synthase and the downstream cytochrome P450s, paves the way for the metabolic engineering of microorganisms or plants for the sustainable production of this compound and its derivatives.

Future research should focus on:

-

Detailed Enzymatic Characterization: Determining the kinetic parameters and substrate specificities of the biosynthetic enzymes.

-

Pathway Optimization: Reconstructing and optimizing the entire biosynthetic pathway in a heterologous host for high-level production.

-

Regulatory Mechanisms: Investigating the transcriptional regulation of the biosynthetic genes in Cephalotaxus to understand how the pathway is controlled in its native producer.

This in-depth knowledge will be invaluable for the development of novel pharmaceuticals and other high-value chemicals derived from the unique scaffold of this compound.

References

Physical and chemical properties of Hainanolidol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hainanolidol is a complex norditerpenoid natural product isolated from plants of the Cephalotaxus genus.[1][2][3][4] Structurally, it features a unique fused tetracyclic carbon framework, a cyclohexane ring with multiple contiguous stereogenic centers, an unusual tropone ring, and a bridged lactone.[3] While its intricate architecture has attracted significant attention from the synthetic chemistry community, this compound is primarily recognized as the biosynthetic precursor to the biologically active harringtonolide.[3][5] Harringtonolide exhibits notable antineoplastic and antiviral activities, whereas this compound itself is considered to be biologically inactive.[3][5] This guide provides a detailed overview of the known physical and chemical properties of this compound, its isolation and synthetic methodologies, and discusses its relationship with the active compound, harringtonolide.

Physical and Chemical Properties

Limited quantitative data on the physical properties of this compound are available in the public domain. The majority of characterization relies on spectroscopic techniques.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₂O₅ | [3] |

| Molecular Weight | 342.39 g/mol | Calculated |

| Appearance | Not explicitly reported, likely a solid | |

| Melting Point | Not reported | |

| Solubility | Soluble in chloroform (CDCl₃) for NMR analysis | [3][6] |

| Spectroscopic Data | ¹H and ¹³C NMR spectra are consistent with the assigned structure. | [3][6] |

Chemical Properties

The most significant chemical property of this compound is its role as a direct precursor to harringtonolide.[3] This transformation is a key focus in several synthetic studies.

| Property | Description | Reference |

| Reactivity | Can be converted to harringtonolide via a transannular oxidation reaction. This biomimetic transformation can be achieved using reagents like lead tetraacetate. | [3] |

| Stability | The tropone moiety is a key structural feature. The synthesis of this compound takes advantage of the stability of the tropylium ion in the final steps. | [4] |

| Functional Groups | Contains a tropone, a lactone, and multiple hydroxyl groups, which are sites for potential chemical modification. | [3] |

Experimental Protocols

Isolation of this compound

This compound is a naturally occurring compound found in plants of the Cephalotaxus genus, such as Cephalotaxus hainanensis and Cephalotaxus fortunei.[2][3][4]

General Isolation Procedure:

The isolation of this compound typically involves the extraction of plant material (e.g., bark) with organic solvents, followed by a series of chromatographic purification steps.

-

Extraction: The dried and powdered plant material is extracted with a solvent such as ethanol or a mixture of chloroform and methanol.

-

Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. This often involves partitioning between an aqueous layer and an immiscible organic solvent.

-

Chromatography: The resulting fractions are further purified using various chromatographic techniques, which may include:

-

Column chromatography on silica gel or alumina.

-

Preparative thin-layer chromatography (TLC).

-

High-performance liquid chromatography (HPLC).

-

The fractions are monitored by TLC, and those containing this compound are combined and concentrated. The final purification is often achieved by recrystallization.

A general workflow for the isolation and purification of alkaloids from plant material is depicted below.

Total Synthesis of this compound

The total synthesis of this compound has been achieved by multiple research groups, highlighting its complexity and importance as a synthetic target. A notable approach involves an intramolecular oxidopyrylium-based [5+2] cycloaddition to construct the core tetracyclic skeleton.[1][3]

Key Synthetic Steps (Tang, 2013): [3]

-

Construction of the Tetracyclic Carbon Skeleton: An intramolecular oxidopyrylium-based [5+2] cycloaddition is employed to efficiently form the core ring system.

-

Cleavage of the Ether Bridge: An anionic ring-opening strategy is used to cleave the ether bridge in the intermediate derived from the cycloaddition.

-

Formation of the Tropone Ring: The tropone moiety is constructed through a sequence of reactions including a [4+2] cycloaddition, a Kornblum-DeLaMare rearrangement, and a double elimination.

The following diagram illustrates a simplified workflow for the total synthesis of this compound.

Biological Activity and Mechanism of Action

This compound is reported to be biologically inactive.[3][5] Its significance in a biological context stems from its role as the direct precursor to harringtonolide, which exhibits potent antineoplastic and antiviral activities.[3] The structural difference between the two compounds is the presence of an additional tetrahydrofuran (THF) ring in harringtonolide, formed by a transannular oxidation of this compound.[3] This THF ring is believed to be crucial for its biological activity.

Due to its inactivity, there is no available literature describing the interaction of this compound with cellular signaling pathways such as the NF-κB or MAPK pathways. Research into the mechanism of action has focused on the active compound, harringtonolide.

The relationship between this compound and Harringtonolide is depicted below.

Conclusion

This compound is a structurally complex natural product that has served as a challenging and rewarding target for total synthesis. While it lacks inherent biological activity, its role as the immediate biosynthetic precursor to the potent anticancer and antiviral agent, harringtonolide, makes it a molecule of significant interest. Future research may focus on the development of more efficient synthetic routes to this compound as a means to access harringtonolide and its analogues for further drug development studies. The detailed understanding of its chemical properties, particularly the transformation to harringtonolide, is crucial for these endeavors.

References

- 1. Synthesis of this compound and Harringtonolide - ChemistryViews [chemistryviews.org]

- 2. [Isolation and identification of the antitumor agent--hainanolide from Cephalotaxus fortunei (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselective Total Synthesis of this compound and Harringtonolide via Oxidopyrylium-Based [5+2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total Synthesis of the Pentacyclic Diterpenoid Tropone this compound [openresearch-repository.anu.edu.au]

- 5. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 6. Semi-Synthesis of Harringtonolide Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hainanolidol: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hainanolidol, a complex norditerpene, serves as a critical synthetic intermediate in the production of harringtonolide, a compound with notable biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, detailed synthetic protocols, and its relationship to the bioactive harringtonolide. While this compound itself is reported to be biologically inactive, its efficient conversion to harringtonolide underscores its importance in medicinal chemistry and drug discovery. This document outlines the key chemical data of this compound, presents experimental procedures for its synthesis, and discusses the cytotoxic activities of its derivatives, offering valuable insights for researchers in the field of natural product synthesis and cancer research.

Core Chemical and Physical Data

This compound is a tetracyclic norditerpene that has been isolated from Cephalotaxus hainanensis. It is a key precursor in the biomimetic synthesis of harringtonolide. The fundamental properties of this compound are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 73213-63-5 | [1] |

| Molecular Formula | C₁₉H₁₈O₄ | [2] |

| Molecular Weight | 310.3 g/mol | [2] |

| Synonyms | Hainanolide (often used for Harringtonolide) | [2] |

Synthetic Protocols

The total synthesis of this compound is a complex process that has been achieved through various strategies. A notable approach involves an intramolecular oxidopyrylium-based [5 + 2] cycloaddition. The key stages of this synthetic pathway are detailed below.

Key Synthetic Strategy Overview

The construction of the tetracyclic carbon skeleton of this compound is efficiently achieved through a series of key chemical reactions. An overview of this synthetic logic is presented in the diagram below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Steps

A representative synthetic sequence for this compound involves the following key transformations[3][4][5]:

-

Intramolecular Oxidopyrylium-Based [5 + 2] Cycloaddition: This crucial step establishes the core tetracyclic carbon skeleton of this compound.

-

Anionic Ring Opening: Following the cycloaddition, an anionic ring-opening strategy is employed to cleave an ether bridge in the resulting 8-oxabicyclo[3.2.1]octene intermediate[3][4][5].

-

Tropone Formation: The synthesis culminates in the formation of the characteristic tropone ring. This is achieved through a sequence of a [4 + 2] cycloaddition, a Kornblum–DeLaMare rearrangement, and a subsequent double elimination[3][4][5].

The biomimetic synthesis of harringtonolide from this compound can then be achieved by treatment with lead tetraacetate in refluxing benzene, yielding harringtonolide in a 52% isolated yield[3][4].

Biological Activity and Significance

While this compound itself is reported to be biologically inactive, its significance lies in its role as the direct precursor to harringtonolide[4]. Harringtonolide has demonstrated a range of biological activities, including antineoplastic, antiviral, anti-inflammatory, and antiproliferative effects[4][6].

The presence of a tetrahydrofuran (THF) ring in harringtonolide, which is absent in this compound, is believed to be crucial for its bioactivity[4]. This structural difference highlights the importance of specific functional groups for the pharmacological effects of this class of compounds.

From Inactive Precursor to Bioactive Compound

The conversion of this compound to the biologically active harringtonolide is a key transformation that underscores the potential of synthetic chemistry to unlock the therapeutic potential of natural product scaffolds.

Caption: Conversion of this compound to Harringtonolide.

Quantitative Biological Data of Harringtonolide and Derivatives

The cytotoxic activities of harringtonolide (referred to as parent compound 1 in the study) and its semi-synthesized derivatives have been evaluated against several human cancer cell lines. The 50% inhibitory concentration (IC₅₀) values are presented in the table below.

| Compound | HCT-116 (Colon) | A375 (Melanoma) | A-549 (Lung) | Huh-7 (Liver) | Citation(s) |

| Harringtonolide (1) | 0.61 µM | 1.34 µM | 1.67 µM | 1.25 µM | [6] |

| Derivative 6 | 0.86 µM | - | - | 1.19 µM | [6] |

| Derivative 11a | - | - | 27.49 µM | - | [6] |

| Derivative 11c | - | - | 23.25 µM | - | [6] |

| Derivative 11e | - | - | 17.98 µM | - | [6] |

| Derivative 11f | - | - | 25.95 µM | - | [6] |

| Cisplatin (Control) | - | - | - | - | [6] |

Note: "-" indicates that the data was not provided in the cited source.

The data indicates that the parent compound, harringtonolide, exhibits potent cytotoxic activity against a range of cancer cell lines. Structural modifications to the harringtonolide scaffold can significantly impact its antiproliferative effects[6].

Conclusion

This compound is a structurally complex natural product of significant interest to the synthetic and medicinal chemistry communities. While intrinsically inactive, its efficient conversion to the potent anticancer agent harringtonolide positions it as a valuable target for total synthesis and a key intermediate for the development of novel therapeutic agents. The synthetic methodologies developed for this compound not only provide access to this important precursor but also offer versatile platforms for the creation of diverse analogues for further structure-activity relationship studies. Future research in this area may focus on elucidating the specific cellular targets and signaling pathways of harringtonolide and its derivatives to fully realize their therapeutic potential.

References

- 1. This compound | 73213-63-5 [amp.chemicalbook.com]

- 2. Hainanolide | C19H18O4 | CID 25092280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Stereoselective Total Synthesis of this compound and Harringtonolide via Oxidopyrylium-Based [5+2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereoselective total synthesis of this compound and harringtonolide via oxidopyrylium-based [5 + 2] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Semi-Synthesis of Harringtonolide Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

Early Biological Investigations of Hainanolidol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytotoxicity and Antitumor Potential

Early investigations into the biological profile of Hainanolidol often compared its activity to the structurally related and more abundant compound, Harringtonolide. While Harringtonolide demonstrated notable antineoplastic and antiviral activities, this compound was reported to be inactive in the same assays.

In Vitro Cytotoxicity Data

Initial cytotoxicity screenings of this compound were conducted against various cancer cell lines. The results, in comparison to Harringtonolide, are summarized below.

| Compound | Cell Line | IC50 (nM) | Reference |

| Harringtonolide | KB (human oral carcinoma) | 43 | [1] |

| This compound | Not specified | Inactive |

It is important to note that while a specific IC50 value for this compound from these early studies is not available in the reviewed literature, its lack of activity was a significant finding that directed future research towards the more potent Harringtonolide and its derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (KB Cell Line)

The following protocol is a representative method used for determining the cytotoxicity of compounds against the KB human oral carcinoma cell line during the period of early research on this compound.

Objective: To determine the concentration of a test compound that inhibits the growth of KB cells by 50% (IC50).

Materials:

-

KB (human oral carcinoma) cell line

-

Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (100 µg/mL)

-

Test compound (this compound or Harringtonolide) dissolved in a suitable solvent (e.g., DMSO)

-

Trypsin-EDTA solution

-

Phosphate-buffered saline (PBS)

-

96-well microtiter plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Culture: KB cells were maintained in MEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells were harvested using trypsin-EDTA, resuspended in fresh medium, and seeded into 96-well plates at a density of 5 x 10^3 cells/well. Plates were incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A serial dilution of the test compound was prepared in the culture medium. The medium from the cell plates was aspirated, and 100 µL of the medium containing different concentrations of the test compound was added to each well. A vehicle control (medium with the solvent used to dissolve the compound) was also included.

-

Incubation: The plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.

-

Cell Viability Assessment (MTT Assay):

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well.

-

The plates were incubated for an additional 4 hours at 37°C.

-

The medium was then carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle control. The IC50 value was determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Logical Workflow for Cytotoxicity Screening

Caption: Workflow for determining the in vitro cytotoxicity of a compound using the KB cell line and MTT assay.

Antiviral Activity

Early studies also explored the antiviral potential of this compound, with a notable publication from 1981 focusing on its effects.[2]

Antiviral Screening Data

General Experimental Protocol: Antiviral Plaque Reduction Assay

The following is a generalized protocol representative of the methods used to screen for antiviral activity during the early research period on Cephalotaxus compounds.

Objective: To determine the concentration of a test compound that reduces the number of viral plaques by 50% (EC50).

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero cells)

-

Virus stock

-

Culture medium (e.g., DMEM) with and without serum

-

Test compound (this compound)

-

Agarose or methylcellulose overlay medium

-

Crystal violet staining solution

-

6-well or 12-well plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Host cells were seeded into multi-well plates to form a confluent monolayer.

-

Virus Adsorption: The culture medium was removed, and the cell monolayer was washed with PBS. A diluted virus suspension (calculated to produce a countable number of plaques) was added to each well and incubated for 1-2 hours to allow for viral adsorption.

-

Compound Treatment: After the adsorption period, the virus inoculum was removed. The cell monolayers were then overlaid with a semi-solid medium (containing agarose or methylcellulose) containing various concentrations of the test compound. A control group with no compound was also included.

-

Incubation: The plates were incubated at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Plaque Visualization:

-

The cells were fixed with a formalin solution.

-

The overlay medium was removed.

-

The cell monolayer was stained with crystal violet solution.

-

Plaques (areas of cell death) appeared as clear zones against a purple background.

-

-

Data Analysis: The number of plaques in each well was counted. The percentage of plaque reduction was calculated relative to the control group. The EC50 value was determined from the dose-response curve.

Caption: Hypothesized mechanism of NF-κB inhibition by this compound, based on related compounds.

Conclusion

The early biological studies of this compound primarily established its general lack of significant cytotoxic and antiviral activity, especially when compared to its close structural analog, Harringtonolide. This initial finding was crucial in guiding the focus of subsequent drug discovery efforts within the Cephalotaxus norditerpenoid class towards more potent molecules. While detailed quantitative data for this compound from these early reports are limited in the accessible literature, the described experimental protocols provide a clear framework of the methodologies employed. The potential interaction with the NF-κB signaling pathway, as suggested by studies on related compounds, offers a plausible, albeit unconfirmed, mechanistic avenue for the biological activities observed in this class of natural products. This technical guide serves as a foundational resource for researchers interested in the historical context and early scientific evaluation of this compound.

References

- 1. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [The antiviral effect of hainanolide, a compound isolated from Cephalotaxus hainanensis (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Hainanolidol and its Relationship with Harringtonolide

This technical guide provides a comprehensive overview of this compound and its direct relationship with Harringtonolide, two prominent Cephalotane-type diterpenoids. This document details their structures, biosynthetic connection, biological activities, and key experimental protocols relevant to their study.

Introduction

Harringtonolide (also known as hainanolide) and this compound are natural products isolated from plants of the Cephalotaxus genus.[1][2] Harringtonolide, first isolated in 1978 from Cephalotaxus harringtonia, is characterized by a complex, cage-like troponoid skeleton.[1] Structurally, it possesses a tropone ring, a fused tetracarbocyclic system, a bridged lactone (E-ring), and a tetrahydrofuran (THF) ring (F-ring).[1] Due to its unique structure and significant biological effects, including antiproliferative, antiviral, and anti-inflammatory activities, Harringtonolide has garnered considerable attention from the scientific community.[1][2] this compound, isolated a year later from C. hainanensis, is structurally similar but lacks the crucial THF ring, which has profound implications for its biological activity.[1][2]

The Core Relationship: From this compound to Harringtonolide

The fundamental relationship between the two compounds is that of a precursor and its product. This compound is the direct biosynthetic precursor to Harringtonolide.[2] This transformation involves a transannular oxidation reaction, which forms the characteristic tetrahydrofuran (THF) ring in Harringtonolide.[2] This biomimetic conversion has been confirmed in the laboratory, demonstrating that treating this compound with lead tetraacetate in refluxing benzene yields Harringtonolide.[2]

The structural difference imparted by this single reaction is critical. The presence of the THF ring in Harringtonolide is essential for its potent biological activities, while this compound is reported to be inactive.[2] This highlights a crucial aspect of the structure-activity relationship (SAR) for this class of compounds.

Caption: Biosynthetic conversion of this compound to Harringtonolide.

Chemical Synthesis and Structure

The total synthesis of both this compound and Harringtonolide has been a significant challenge, attracting the attention of many synthetic chemists.[1] A notable strategy involves an intramolecular oxidopyrylium-based [5 + 2] cycloaddition to efficiently construct the complex tetracyclic carbon skeleton.[3][4][5] This synthetic route not only provides access to these natural products but also allows for the creation of various analogues to explore their therapeutic potential.[6] The successful total synthesis has definitively confirmed the biomimetic transformation of this compound into Harringtonolide.[2][3]

Biological Activity and Cytotoxicity

Harringtonolide exhibits potent antiproliferative activity against a range of human cancer cell lines.[1] In contrast, this compound is considered biologically inactive, underscoring the importance of the F-ring (tetrahydrofuran) for cytotoxicity.[2] The mechanism of action for Harringtonolide has been linked to its function as a RACK1 inhibitor.[7] Structure-activity relationship (SAR) studies on semi-synthetic derivatives of Harringtonolide have revealed that the tropone and lactone moieties are also essential for its cytotoxic effects.[1]

Quantitative Cytotoxicity Data

The in-vitro antiproliferative activity of Harringtonolide (HO) and its derivatives has been evaluated against several human cancer cell lines using the MTT assay. The results, presented as IC₅₀ values (the concentration required to inhibit 50% of cell viability), are summarized below. Cisplatin was used as a positive control.[1]

| Compound | HCT-116 (IC₅₀, μM) | A375 (IC₅₀, μM) | A-549 (IC₅₀, μM) | Huh-7 (IC₅₀, μM) |

| Harringtonolide (1) | 0.15 ± 0.01 | 0.11 ± 0.01 | 0.23 ± 0.03 | 0.08 ± 0.01 |

| Cisplatin | 8.31 ± 0.94 | 10.23 ± 1.05 | 12.54 ± 1.13 | 9.87 ± 0.99 |

| Derivative 6 | 0.13 ± 0.01 | 0.09 ± 0.01 | 0.20 ± 0.02 | 0.07 ± 0.01 |

| Derivative 10 | 1.34 ± 0.15 | 1.56 ± 0.18 | 2.11 ± 0.24 | 1.15 ± 0.13 |

| Derivative 12 | 2.54 ± 0.28 | 3.12 ± 0.35 | 4.59 ± 0.51 | 2.18 ± 0.24 |

Data sourced from Wu et al., Molecules, 2020.[1]

Caption: Proposed mechanism of action for Harringtonolide via RACK1 inhibition.

Key Experimental Protocols

Biomimetic Synthesis of Harringtonolide from this compound

This protocol outlines the laboratory conversion that mimics the proposed biosynthetic pathway.

-

Reactant Preparation : Dissolve this compound (1 equivalent) in benzene.

-

Reaction Initiation : Add lead tetraacetate (Pb(OAc)₄) to the solution.

-

Reaction Conditions : Heat the mixture to reflux.

-

Monitoring : Monitor the reaction progress using an appropriate method, such as Thin Layer Chromatography (TLC).

-

Work-up and Purification : Upon completion, cool the reaction mixture and perform a standard aqueous work-up. Purify the crude product using column chromatography to isolate Harringtonolide. The reported yield for this transformation is 52%.[2]

General Protocol for In-Vitro Cytotoxicity (MTT Assay)

This method is widely used to assess the antiproliferative activity of compounds on cancer cell lines.[1]

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

-

Cell Seeding : Plate human cancer cells (e.g., HCT-116, A549) in 96-well plates at a specified density and allow them to adhere for 24 hours.

-

Compound Treatment : Treat the cells with various concentrations of the test compound (e.g., Harringtonolide) in triplicate and incubate for the desired period (e.g., 48 or 72 hours).

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for approximately 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Remove the supernatant and add a solvent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition : Measure the optical density (absorbance) of the solution using a microplate reader at a specific wavelength (e.g., 490 nm).

-

Analysis : Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration.

General Protocol for Isolation of Natural Products

While total synthesis is a powerful tool, isolation from natural sources remains fundamental. A typical workflow involves extraction followed by chromatographic purification.[8][9]

-

Extraction : Ground plant material (e.g., seeds or bark of Cephalotaxus) is subjected to solvent extraction, often with ethanol or methanol.[8][10]

-

Partitioning : The crude extract is then partitioned with solvents of varying polarity (e.g., hexane, ethyl acetate) to separate compounds based on their solubility.

-

Chromatography : The resulting fractions are subjected to multiple rounds of chromatography for purification.

-

Characterization : The structure of the isolated pure compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS).[1][8]

Conclusion

This compound and Harringtonolide share a direct and vital relationship as precursor and product. This connection, established through biosynthetic proposals and confirmed by chemical synthesis, is central to understanding their divergent biological profiles. The simple transannular oxidation that converts the inactive this compound into the potently cytotoxic Harringtonolide provides a classic example of how minor structural modifications can lead to a dramatic emergence of biological function. For researchers in drug discovery, this pair of molecules offers a compelling case study in structure-activity relationships and a foundational scaffold for developing novel anticancer agents.

References

- 1. Semi-Synthesis of Harringtonolide Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Stereoselective total synthesis of this compound and harringtonolide via oxidopyrylium-based [5 + 2] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. Synthesis of this compound and Harringtonolide - ChemistryViews [chemistryviews.org]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and characterization of a bactericidal withanolide from Physalis virginiana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Hainanolidol: A Key Synthetic Precursor in the Development of Bioactive Harringtonolide Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hainanolidol, a complex diterpenoid isolated from Cephalotaxus hainanensis, stands as a pivotal molecule in the study of Cephalotaxus norditerpenes. While initial interest in this compound was driven by its close structural relationship to the biologically active Harringtonolide, extensive research has revealed that this compound itself is biologically inactive.[1][2] This critical finding has shifted the scientific focus from investigating its direct therapeutic applications to leveraging its potential as a key synthetic precursor for the creation of potent anticancer and antiviral agents.

This technical guide provides a comprehensive overview of this compound, not as a therapeutic agent, but as a central building block in the synthesis of bioactive compounds. We will delve into the structure-activity relationships that govern the bioactivity of this class of molecules, detail the experimental protocols for the conversion of inactive this compound to active Harringtonolide, and present the available data that underscores the therapeutic potential of its derivatives.

The Structure-Activity Relationship: The Inactivity of this compound

The key to understanding the biological potential of this compound lies in comparing its structure to that of the active compound, Harringtonolide. The primary structural difference is the absence of a tetrahydrofuran (THF) ring in this compound.[1][2] This THF ring is crucial for the antineoplastic and antiviral activities observed in Harringtonolide.[1][2]

Caption: Structural comparison of this compound and Harringtonolide and its impact on bioactivity.

This compound as a Synthetic Precursor: The Biomimetic Synthesis of Harringtonolide

The inactivity of this compound does not diminish its importance. Instead, it serves as a readily available starting material for the synthesis of Harringtonolide. The conversion is achieved through a biomimetic transannular oxidation reaction.[1][2] This synthetic pathway is a critical step in accessing Harringtonolide and its analogs for further drug development studies.

Caption: Experimental workflow for the conversion of this compound to Harringtonolide.

Quantitative Data

As this compound is biologically inactive, there is no relevant quantitative data on its therapeutic effects. However, to provide context and highlight the significance of its conversion to Harringtonolide, the following table includes the cytotoxic activities of Harringtonolide against several human cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

| This compound | Various | Inactive [1][2] |

| Harringtonolide | HCT-116 (Colon Cancer) | 0.61[3] |

| A375 (Melanoma) | 1.34[3] | |

| A549 (Lung Cancer) | 1.67[3] | |

| Huh-7 (Liver Cancer) | 1.25[3] |

Experimental Protocols

5.1 Biomimetic Synthesis of Harringtonolide from this compound

This protocol is based on the reported conversion of this compound to Harringtonolide via transannular oxidation.[1]

Materials:

-

This compound

-

Lead tetraacetate (Pb(OAc)4)

-

Benzene (anhydrous)

-

Standard laboratory glassware for reflux and purification

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve this compound in anhydrous benzene in a round-bottom flask equipped with a reflux condenser.

-

Add lead tetraacetate to the solution.

-

Heat the reaction mixture to reflux.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction carefully.

-

Extract the product using a suitable organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield pure Harringtonolide. The reported yield for this conversion is 52%.[1]

Conclusion and Future Directions

This compound, though biologically inactive on its own, is a molecule of significant interest to the scientific community. Its true value lies in its role as a synthetic precursor to the potent anticancer and antiviral agent, Harringtonolide. The structure-activity relationship studies clearly indicate the necessity of the tetrahydrofuran ring for bioactivity, making the biomimetic conversion of this compound a crucial area of research.

Future research should focus on optimizing the synthetic routes from this compound to Harringtonolide and exploring the synthesis of novel Harringtonolide analogs with improved efficacy and safety profiles. A deeper understanding of the mechanism of action of Harringtonolide will further guide the rational design of new therapeutics based on the core structure provided by this compound. For drug development professionals, this compound represents a valuable starting point for the generation of a new class of therapeutic agents.

References

Antineoplastic and Antiviral Properties of Cephalotaxus Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Cephalotaxus Alkaloids

Cephalotaxus plants are the exclusive source of a group of tetracyclic alkaloids characterized by a benzazepine and a spiro-pyrrolidine ring system.[6] While the parent alkaloid, cephalotaxine (CET), exhibits minimal antineoplastic activity, its esters, such as homoharringtonine (HHT) and harringtonine (HT), are highly potent.[7] HHT, in its semi-synthetic form known as omacetaxine mepesuccinate (Synribo®), has received FDA approval for the treatment of chronic myeloid leukemia (CML) in patients who are resistant or intolerant to tyrosine kinase inhibitors.[8][9][10][11][12] The primary mechanism of action for these compounds is the inhibition of protein synthesis, which leads to cell cycle arrest and apoptosis in rapidly dividing cells.[5][13] Additionally, emerging research has highlighted the broad-spectrum antiviral activity of these compounds.[14][15][16]

Antineoplastic Properties

The anticancer activity of Cephalotaxus alkaloids has been extensively studied, particularly in the context of hematological malignancies.[5][17] However, recent studies have shown their potential against solid tumors as well.[14][18]

Mechanism of Action

The primary antineoplastic mechanism of HHT and HT is the inhibition of protein synthesis.[6][19][20] These alkaloids bind to the A-site cleft of the 80S ribosome, preventing the proper binding of aminoacyl-tRNA.[8][13] This action stalls the elongation phase of translation, leading to a global shutdown of protein production.[7][19] The rapid depletion of short-lived proteins crucial for cell survival, such as Mcl-1 and other anti-apoptotic Bcl-2 family members, is a key consequence of this inhibition.[15][16][19] The loss of these protective proteins sensitizes cancer cells to apoptosis.

Induction of Apoptosis

Cephalotaxus compounds are potent inducers of apoptosis.[17][19] The primary pathway implicated is the intrinsic, or mitochondrial, pathway of apoptosis.[19]

-

Mitochondrial Pathway Activation: By inhibiting the synthesis of anti-apoptotic proteins like Bcl-2 and Mcl-1, the balance is shifted in favor of pro-apoptotic proteins such as Bax and Bak.[13][15][19] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9 and the executioner caspase-3.[16][19][21]

-

Extrinsic Pathway Involvement: Some studies suggest that HHT can also upregulate the expression of TNF-related apoptosis-inducing ligand (TRAIL) and its death receptor DR5, suggesting a potential role for the extrinsic apoptosis pathway.[21]

Cell Cycle Arrest

By disrupting the synthesis of proteins essential for cell cycle progression, Cephalotaxus alkaloids can induce cell cycle arrest, primarily in the G1 and G0 phases.[5][22]

Quantitative Data: In Vitro Cytotoxicity

The following tables summarize the in vitro cytotoxic activity of various Cephalotaxus compounds against a range of human cancer cell lines, presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

Table 1: IC50/GI50 Values of Homoharringtonine (HHT) Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50/GI50 (nM) | Exposure Time (h) | Reference |

| A549 | Non-Small Cell Lung Cancer | 3700 | Not Specified | [23] |

| NCI-H1975 | Non-Small Cell Lung Cancer | 700 | Not Specified | [23] |

| MDA-MB-157 | Triple-Negative Breast Cancer | 28.8 | 24 | [14] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 36.5 | 24 | [14] |

| CAL-51 | Triple-Negative Breast Cancer | 42.3 | 24 | [14] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 147.5 | 24 | [14] |

| HepG2 | Hepatocellular Carcinoma | ~150 | 48 | [18] |

| Huh7 | Hepatocellular Carcinoma | ~85 | 48 | [18] |

| SMMC-7721 | Hepatocellular Carcinoma | ~180 | 48 | [18] |

| MHCC-97H | Hepatocellular Carcinoma | ~150 | 48 | [18] |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | 5-10 ng/mL (~9-18 nM) | 24 | [5] |

| MOLT4 | T-cell Acute Lymphoblastic Leukemia | 5-10 ng/mL (~9-18 nM) | 24 | [5] |

| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 5-10 ng/mL (~9-18 nM) | 24 | [5] |

| Loucy | Early T-cell Precursor ALL | 57.07 ng/mL (~105 nM) | 24 | [5] |

| HL-60 | Acute Myeloid Leukemia | 10-200 | 24 | [15] |

| THP-1 | Acute Myeloid Leukemia | 10-200 | 24 | [15] |

Table 2: IC50/GI50 Values of Harringtonine (HT) and Cephalotaxine (CET) Against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |

| Harringtonine | A549 | Lung Cancer | 0.28 | [24] |

| Harringtonine | HCT116 | Colon Cancer | 0.10 | [24] |

| Harringtonine | HepG2 | Liver Cancer | 0.71 | [24] |

| Cephalotaxine | HL-60 | Acute Promyelocytic Leukemia | 4.91 | [20] |

| Cephalotaxine | NB4 | Acute Promyelocytic Leukemia | 16.88 | [20] |

| Cephalotaxine | MoLT-4 | T-cell Acute Lymphoblastic Leukemia | 7.08 | [20] |

| Cephalotaxine | K562 | Chronic Myeloid Leukemia | 22.59 | [20] |

| Cephalotaxine | Jurkat | T-cell Acute Lymphoblastic Leukemia | 5.54 | [20] |

| Cephalotaxine | Raji | Burkitt's Lymphoma | 18.08 | [20] |

Antiviral Properties

Cephalotaxus alkaloids have demonstrated a broad range of antiviral activities against several RNA and DNA viruses.

Mechanism of Action

The antiviral mechanisms of these compounds are multifaceted and can vary depending on the virus.

-

Inhibition of Viral Protein Synthesis: Similar to their antineoplastic effect, these compounds inhibit viral protein synthesis, a critical step for viral replication.[15][18]

-

Inhibition of Viral Entry: Harringtonine has been shown to block the binding and entry of Zika virus into host cells.[14] It can also inhibit the entry of SARS-CoV-2 by targeting both the viral spike protein and the host cell's TMPRSS2 protease.[11][25]

-

Virucidal Effects: Harringtonine has demonstrated direct virucidal activity against Zika virus, suggesting it can disrupt the stability of the virion.[14]

Quantitative Data: In Vitro Antiviral Activity

Table 3: In Vitro Antiviral Efficacy of Harringtonine and Homoharringtonine

| Compound | Virus | Cell Line | Efficacy Metric | Value (nM) | Reference |

| Harringtonine | Zika Virus (ZIKV) | Vero | Virucidal Conc. | 312 - 614 | [14] |

| Harringtonine | Japanese Encephalitis Virus (JEV) | Vero | Effective Conc. | 156 - 625 | [14] |

| Harringtonine | Chikungunya Virus (CHIKV) | Not Spec. | EC50 | 240 | [18] |

| Homoharringtonine | Vesicular Stomatitis Virus (VSV) | HEK293T | Effective Conc. | 50 | [15][16] |

| Homoharringtonine | Newcastle Disease Virus (NDV) | Not Spec. | Effective Conc. | 100 | [15][16] |

| Homoharringtonine | Porcine Epidemic Diarrhea Virus (PEDV) | Not Spec. | Effective Conc. | 500 | [15][16] |

| Homoharringtonine | Herpes Simplex Virus-1 (HSV-1) | Not Spec. | IC50 | 139 | [16] |

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Mechanism of Antineoplastic Action of Cephalotaxus Alkaloids.

Caption: Multifaceted Antiviral Mechanisms of Harringtonine.

Caption: Experimental Workflow for Apoptosis Assessment.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Cephalotaxus compounds.

Cell Viability Assay (MTT/CCK-8)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of the Cephalotaxus compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

-

Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or CCK-8 solution to each well. Incubate for an additional 2-4 hours.

-

Measurement: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and mix to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. For CCK-8, measure the absorbance at 450 nm directly.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using non-linear regression analysis with software such as GraphPad Prism.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

-

Cell Treatment: Seed 1 x 10^6 cells in a 6-well plate and treat with the desired concentrations of the Cephalotaxus compound for the specified time.

-